1-Fluoro-4-ethoxyisoquinoline
Description
1-Fluoro-4-ethoxyisoquinoline is a heterocyclic aromatic compound featuring a fused benzene-pyridine (isoquinoline) backbone substituted with fluorine at position 1 and an ethoxy group (-OCH₂CH₃) at position 4. The fluorine atom at position 1 likely enhances metabolic stability and influences electronic properties, while the ethoxy group at position 4 may modulate solubility and steric interactions .
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
4-ethoxy-1-fluoroisoquinoline |
InChI |
InChI=1S/C11H10FNO/c1-2-14-10-7-13-11(12)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
FWKGGNBAOUBGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C2=CC=CC=C21)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Halogens: The bromine in 1-Bromo-4-fluoroisoquinoline enhances electrophilicity and cross-coupling reactivity compared to the ethoxy group in the target compound. Fluorine at position 1 in both compounds improves thermal stability and resistance to oxidation . Alkoxy vs. Aryl Groups: The ethoxy group in this compound likely improves solubility in polar solvents relative to the bulky 4-methoxyphenyl group in 1-(4-Methoxyphenyl)isoquinoline, which may hinder molecular packing and reduce bioavailability .
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